![molecular formula C20H20N2O6 B187316 Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate CAS No. 3551-77-7](/img/structure/B187316.png)
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is also known as ethyl N-(4-carboxyphenyl)-N-(ethoxycarbonyl)glycinate. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2 and PLA2, which are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. However, one of the limitations of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate. One potential direction is to investigate its potential use as a drug delivery system. Another direction is to study its potential applications in material science, such as its use in the development of new polymers. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate and its potential applications in medicine and pharmacology.
Conclusion:
In conclusion, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit the activity of enzymes involved in the inflammatory response makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and its potential applications in medicine, pharmacology, and material science.
Métodos De Síntesis
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate can be synthesized by the reaction of ethyl N-(4-carboxyphenyl)glycinate with ethyl chloroformate and triethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
Número CAS |
3551-77-7 |
|---|---|
Nombre del producto |
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
Fórmula molecular |
C20H20N2O6 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-3-27-19(25)13-5-9-15(10-6-13)21-17(23)18(24)22-16-11-7-14(8-12-16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
LFEZTSMGXQEDPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Otros números CAS |
3551-77-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



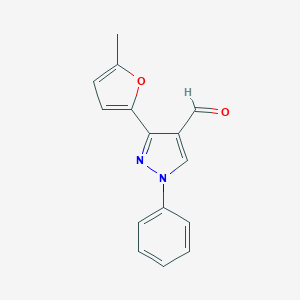
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
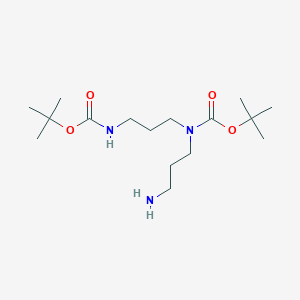
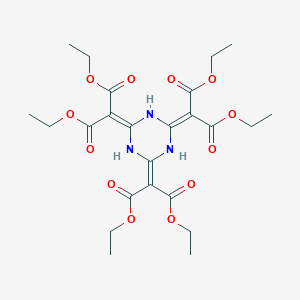
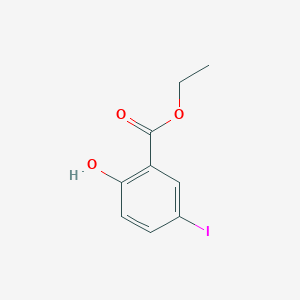
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
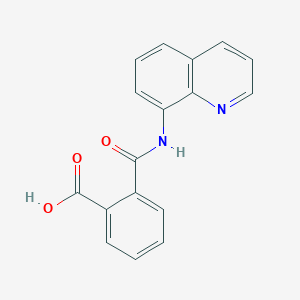
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
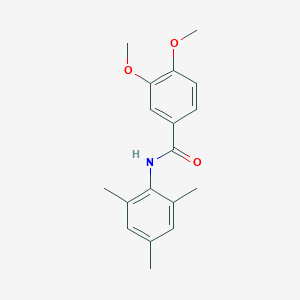
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
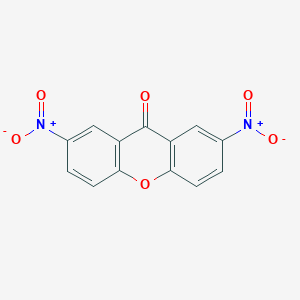
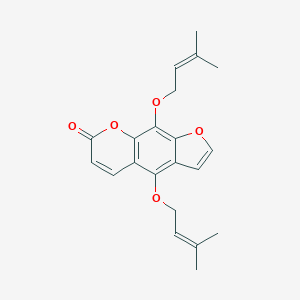
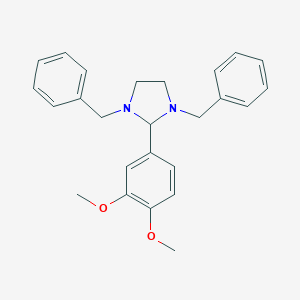
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)